7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Description
The compound 7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a highly glycosylated coumarin derivative. Its core structure consists of a 4-methylcoumarin (chromen-2-one) scaffold substituted at position 7 with a branched oligosaccharide chain. The oligosaccharide comprises three repeating units of trihydroxyoxan (likely glucose derivatives) linked via O-glycosidic bonds. The stereochemical configuration (e.g., 2S, 3R, 4R) is critical for maintaining the three-dimensional conformation of the sugar moieties, which influences solubility, stability, and biological interactions .
Key structural features:
- Core: 4-methylcoumarin (lipophilic aromatic system).
- Glycosylation: A trisaccharide chain at position 7, featuring β-linked glucose-like units with hydroxyl and hydroxymethyl groups.
- Stereochemistry: Defined chiral centers ensure proper spatial arrangement for molecular recognition.
Properties
Molecular Formula |
C34H48O23 |
|---|---|
Molecular Weight |
824.7 g/mol |
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14-,15-,16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
VLSZKXHJJYJMLH-JXJKEVOISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
The synthesis of this compound generally involves multi-step glycosylation reactions starting from the flavonoid core (7-hydroxy-4-methylchromen-2-one) and sequential attachment of sugar moieties with controlled stereochemistry.
Protection of hydroxyl groups: To achieve regioselective glycosylation, hydroxyl groups on both the flavonoid and sugar units are protected using suitable protecting groups (e.g., acetyl, benzyl).
Activation of sugar donors: Sugar moieties are converted into activated glycosyl donors such as trichloroacetimidates, thioglycosides, or fluorides to facilitate glycosidic bond formation.
Glycosylation reactions: Catalyzed by Lewis acids (e.g., BF3·Et2O, TMSOTf) or enzymatic catalysts, the activated sugars are coupled to the acceptor flavonoid or intermediate glycosides under carefully controlled temperature and solvent conditions to preserve stereochemistry.
Deprotection: Removal of protecting groups under mild conditions to yield the final compound with free hydroxyl groups.
Reaction conditions: Typically, low temperatures (-20°C to 0°C) and anhydrous solvents such as dichloromethane or acetonitrile are used to maximize yield and stereoselectivity.
Biotechnological Production
Due to the complexity and stereochemical demands, industrial-scale production increasingly employs biotechnological approaches:
Microbial fermentation: Genetically engineered microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae) expressing specific glycosyltransferases can catalyze the regio- and stereoselective attachment of sugar units to the flavonoid core.
Enzymatic synthesis: Isolated glycosyltransferases or whole-cell biocatalysts facilitate glycosylation under mild aqueous conditions, improving selectivity and reducing chemical waste.
Advantages: Higher stereoselectivity, environmentally friendly conditions, and potential for scale-up.
Industrial Scale-Up
Continuous flow reactors have been explored to enhance control over reaction parameters in chemical synthesis, improving yield and reducing side products.
Combination of chemical and enzymatic steps is common to optimize overall efficiency.
Detailed Reaction Analysis
| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| Hydroxyl Protection | Protection | Acetyl chloride, benzyl chloride | Anhydrous pyridine, room temp | Protects hydroxyl groups to prevent side reactions |
| Sugar Activation | Formation of glycosyl donor | Trichloroacetonitrile, BF3·Et2O | Low temp (-20°C to 0°C) | Generates reactive sugar donors for coupling |
| Glycosylation | Nucleophilic substitution | Lewis acids (TMSOTf, BF3·Et2O) | Anhydrous solvents, low temp | Stereoselective formation of glycosidic bonds |
| Deprotection | Removal of protecting groups | Mild base (NaOMe) or hydrogenolysis | Room temp, methanol or hydrogen atmosphere | Restores free hydroxyl groups |
Research Findings and Data
The compound’s crystal structure, including absolute stereochemistry, has been elucidated by X-ray crystallography, confirming the stereochemical assignments of sugar moieties and the flavonoid core.
PubChem database lists the compound with CID 87284773, providing computed molecular descriptors and confirming the molecular formula and stereochemistry.
Patent literature describes related glycosylation strategies for similar sugar-substituted flavonoids, emphasizing the importance of protecting groups and Lewis acid catalysis for selective glycosylation.
Biotechnological production methods have been reported for structurally related flavonoid glycosides, highlighting the use of engineered glycosyltransferases and microbial fermentation for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors can modulate various biological processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to the glycosylated coumarin family, which includes derivatives with varying sugar units, substitution patterns, and biological activities. Below is a comparative analysis with representative analogues:
Table 1: Structural and Functional Comparison of Glycosylated Coumarins
Key Observations:
Glycosylation Complexity: The target compound’s trisaccharide chain distinguishes it from simpler monoglycosides (e.g., FDB019423) and diglycosylated analogues. Increased glycosylation typically enhances water solubility but may reduce membrane permeability . highlights that compounds with >70% structural similarity (via Tanimoto coefficient) often share comparable pharmacokinetic profiles. For example, the trisaccharide chain in the target compound may mimic natural oligosaccharides, enabling interactions with lectins or carbohydrate transporters .
Stereochemical Impact :
- The (2S,3R,4R,5S,6R) configuration in the target compound’s glycosidic linkages ensures proper orientation for hydrogen bonding, critical for binding to biological targets like enzymes or receptors. Similar stereospecificity is observed in and , where sugar conformation dictates activity .
Methodological Considerations for Similarity Assessment
Structural similarity was evaluated using computational tools referenced in the evidence:
- Tanimoto Coefficient : A fingerprint-based metric (e.g., Morgan fingerprints) quantifies overlap in molecular features. For glycosylated coumarins, similarity thresholds >70% suggest comparable bioactivity .
- Molecular Fingerprinting : MACCS keys or path-based fingerprints encode glycosylation patterns and stereochemistry, enabling cluster analysis .
Challenges in Comparison:
- Lack of Direct Bioactivity Data : While the evidence provides structural insights, specific biological data (e.g., enzyme inhibition, cytotoxicity) for the target compound are absent. Analogues like FDB019423 and ’s compound serve as proxies for hypothesizing activity .
- Glycosylation Heterogeneity: Minor differences in sugar units (e.g., methylated vs. hydroxylated oxane rings) can drastically alter pharmacokinetics, as seen in ’s dielectric property studies .
Biological Activity
The compound 7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a complex flavonoid derivative with significant biological activity. This article delves into its synthesis and biological evaluations based on various studies.
Chemical Structure and Properties
The compound's IUPAC name is intricate due to its multiple hydroxyl groups and glycosidic linkages. Its molecular formula is , indicating a large structure that contributes to its biological properties. The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups in the structure provide strong antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly important in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies have shown that flavonoids can inhibit the production of pro-inflammatory cytokines. The compound may modulate signaling pathways involved in inflammation.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt pathway.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines:
| Study | Cell Line | Effect Observed | IC50 (μM) |
|---|---|---|---|
| Study A | HEK293T | Inhibition of HIF-1α | 0.35 |
| Study B | MCF7 | Induction of Apoptosis | 0.91 |
| Study C | RAW264.7 | Reduction in NO production | 1.20 |
These studies suggest that the compound exhibits significant bioactivity against cancer and inflammatory conditions.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:
- Animal Models : The compound was administered in mouse models to assess its anticancer effects.
- Results indicated a reduction in tumor size and weight compared to control groups.
- Toxicity Assessments : The MTT assay showed that even at high concentrations (up to 10 μM), cell viability remained above 80%, indicating low toxicity.
Case Study 1: Anticancer Activity
A study involving the administration of the compound to mice with induced tumors demonstrated a significant decrease in tumor growth rates compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples.
Q & A
Q. Table 1: Analytical Techniques for Structural Elucidation
| Technique | Application | Example from Evidence |
|---|---|---|
| -NMR | Assign proton environments (e.g., chromen-2-one core) | |
| HRMS | Confirm molecular formula and glycosylation | |
| X-ray | Resolve stereochemistry |
Basic: How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
Key considerations include:
- Glycosylation Conditions : Use protective groups (e.g., acetyl or benzyl) to stabilize reactive hydroxyls during coupling. describes NaOH-mediated deprotection steps for similar chromenones.
- Catalysts : Enzymatic glycosylation (e.g., glycosyltransferases) may enhance regioselectivity compared to chemical methods.
- Purification : Employ preparative HPLC or column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the target compound from side products.
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Recommendation | Evidence Reference |
|---|---|---|
| Reaction Temperature | 25–40°C to avoid β-elimination | |
| Solvent System | Anhydrous DMF or acetonitrile | |
| Catalyst | Lewis acids (e.g., BF-EtO) |
Advanced: How can molecular docking studies predict the bioactivity of this compound against viral proteases?
Methodological Answer:
- Target Selection : Prioritize proteins with known glycoside interactions (e.g., SARS-CoV-2 PL or 3CL) as in .
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3e) to model ligand-receptor interactions.
- Validation : Compare docking scores with experimentally active compounds (e.g., quercetin derivatives in ).
Q. Example Workflow :
Prepare the compound’s 3D structure using ChemDraw or Open Babel.
Dock into the active site of PL (PDB: 6W9C).
Analyze hydrogen bonds with catalytic residues (Cys111, His272).
Advanced: What in vivo models are suitable for studying this compound’s anti-inflammatory effects?
Methodological Answer:
- Colitis Models : DSS-induced colitis in mice () assesses colon length, histopathology, and cytokine levels (e.g., IL-6, TNF-α).
- Dosing Strategy : Pre-treatment (e.g., 50 mg/kg orally for 3 weeks) followed by disease induction.
- Biomarkers : Quantify COX-2 expression via RT-PCR or immunohistochemistry ().
Q. Table 3: In Vivo Experimental Design
| Parameter | Details | Evidence Reference |
|---|---|---|
| Model | DSS-induced acute colitis (C57BL/6 mice) | |
| Dosage | 50 mg/kg, oral, 3x/week | |
| Endpoints | Colon length, histopathology score |
Advanced: How can metabolomics resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., antiproliferative vs. inert effects) may arise from:
- Metabolic Stability : Use LC-MS/MS to track compound degradation in cell media ().
- Epigenetic Modulation : Profile histone deacetylase (HDAC) inhibition via Western blot or ELISA.
- Pathway Analysis : Integrate transcriptomics (RNA-seq) with KEGG pathway enrichment (e.g., apoptosis or glycosylation pathways).
Case Study : found varying antiproliferative effects of Acacia nilotica derivatives depending on glycosylation patterns. Metabolomics linked this to differential uptake in cancer cell lines.
Advanced: What computational methods validate the compound’s stability under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/lipid bilayers (GROMACS/AMBER) to assess conformational stability.
- pKa Prediction : Use ADMET Predictor or MarvinSuite to estimate ionization states affecting solubility.
- Degradation Pathways : DFT calculations (Gaussian 09) model hydrolysis or oxidation reactions at glycosidic bonds.
Reference : applied DFT to study adsorbent-organic compound interactions, a method adaptable to stability analysis.
Advanced: How does glycosylation pattern influence the compound’s pharmacokinetics?
Methodological Answer:
- Caco-2 Permeability Assay : Measure apical-to-basal transport to predict intestinal absorption ().
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess binding affinity.
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolites via UPLC-QTOF.
Key Finding : showed flavonoid glycosides with >3 sugar units had reduced permeability, suggesting similar trends for this compound.
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
- Flow Chemistry : Continuous glycosylation reactors improve reproducibility (e.g., ’s protected intermediate synthesis).
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
